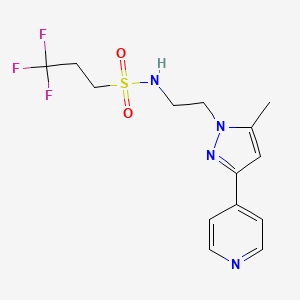
3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Although specific synthesis details for this compound are not directly available, related research on trifluoromethylated synthons and pyrazole derivatives provides insights into possible synthetic routes. For instance, derivatives of 3,3,3-trifluoropropene can undergo 1,3-dipolar cycloaddition reactions to afford trifluoromethyl-substituted pyrazolines and pyrazoles, indicating a potential pathway for synthesizing complex molecules like the one (Plancquaert et al., 1996). Another study describes the synthesis and characterization of similar sulfonamide derivatives, highlighting the critical role of reaction conditions in achieving desired yields (Zhang Peng-yun, 2013).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR, and computational modeling to elucidate the geometry, electronic structure, and intramolecular interactions. Studies on related compounds have detailed molecular conformations and highlighted the importance of substituents in determining molecular geometry, as seen in the analysis of pyrazolo[4,3-c]pyridines and their hydrogen bonding patterns (Sagar et al., 2017).
Chemical Reactions and Properties
The reactivity of this compound likely encompasses various chemical reactions, given its functional groups. For example, sulfonamides can participate in cross-coupling reactions as demonstrated by Han (2010), suggesting potential for creating diverse derivatives of the base molecule. Additionally, the presence of the trifluoromethyl group and pyrazole ring may allow for unique reactivity patterns, such as unusual cycloaddition reactions or transformations into other heterocyclic structures (Guillaume et al., 1994).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. For closely related sulfonamide structures, properties like crystal packing, hydrogen bonding, and molecular conformation have been thoroughly investigated, providing insights into the stability, solubility, and potential applications of these molecules (Thaher et al., 2012).
Applications De Recherche Scientifique
Sulfonamides as Terminators in Cyclisations
Sulfonamides, including those with trifluoromethyl groups, are noted for their role as terminators in cationic cyclisations. These compounds facilitate the formation of pyrrolidines and polycyclic systems through cyclisation processes, highlighting their utility in synthesizing complex cyclic structures. The research conducted by Haskins and Knight (2002) demonstrated the efficiency of sulfonamides in inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines, emphasizing the preference for pyrrolidines or homopiperidines over piperidines, even in scenarios where trapping a tertiary carbocation would otherwise occur (Haskins & Knight, 2002).
Reactivity in 1,3-Dipolar Cycloadditions
The derivatives of 3,3,3-trifluoropropene, including sulfides, sulfoxides, and sulfones, demonstrate significant reactivity in 1,3-dipolar cycloadditions. These reactions yield trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. This reactivity showcases the potential of trifluoromethylated synthons in synthesizing fluorinated compounds, which are of interest in various chemical and pharmaceutical applications (Plancquaert et al., 1996).
Synthesis of β-Alkoxyl Vinyl Trifluoromethyl Sulfones
The synthesis of new push-pull alkenes, such as β-ethoxy vinyl trifluoromethyl sulfone, from trifluoromethanesulfonyl chloride and vinyl ether in the presence of pyridine, underscores the strategic use of sulfonamide and sulfone groups in the development of materials with enhanced electronic properties. Such compounds are prepared in moderate yields and showcase the adaptability of trifluoromethyl sulfones in chemical synthesis (Shizheng et al., 1998).
Aerobic Oxidation Catalysis
The role of sulfonamides in catalysis is illustrated through the aerobic oxidation of methyl p-tolyl sulfide catalyzed by heteroscorpionate Ru(II)-aqua complexes. This research highlights the utility of sulfonamide groups in facilitating oxidative reactions without the formation of highly reactive peroxide intermediates, offering insights into green chemistry and sustainable catalytic processes (Huynh et al., 2003).
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2S/c1-11-10-13(12-2-5-18-6-3-12)20-21(11)8-7-19-24(22,23)9-4-14(15,16)17/h2-3,5-6,10,19H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSIWHGMNNDWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CCC(F)(F)F)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)
![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)
![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)
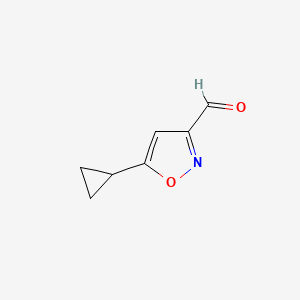
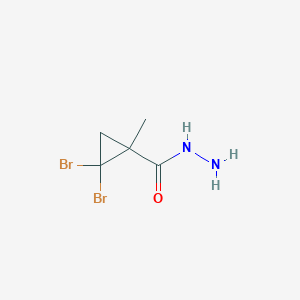
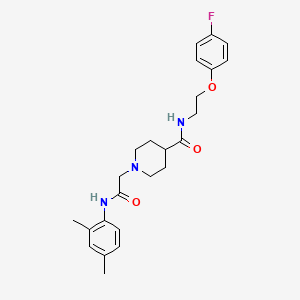
![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)
![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)
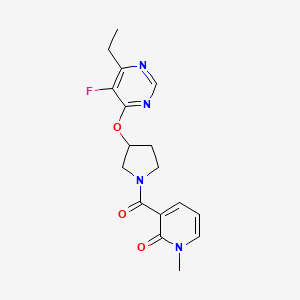
![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)
